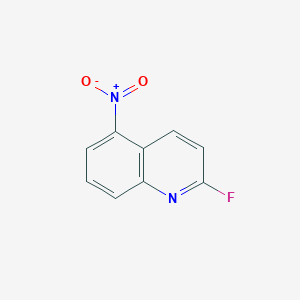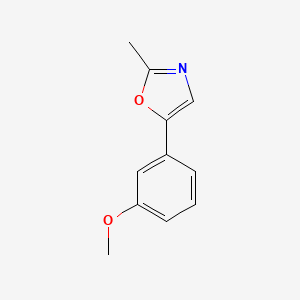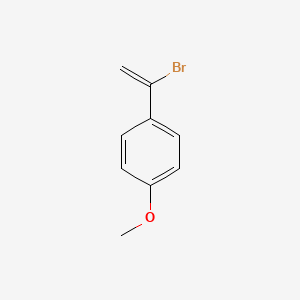
2-Chloro-5-(trimethylsilyl)anisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(trimethylsilyl)anisole is an organic compound that belongs to the class of anisoles, which are derivatives of methoxybenzene. This compound is characterized by the presence of a chlorine atom at the second position and a trimethylsilyl group at the fifth position on the anisole ring. It is a colorless liquid that is primarily used in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-5-(trimethylsilyl)anisole can be synthesized through several methods. One common approach involves the chlorination of 5-(trimethylsilyl)anisole using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent.
Another method involves the use of a Suzuki-Miyaura coupling reaction, where 2-chloroanisole is coupled with trimethylsilylboronic acid in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the production process by providing better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(trimethylsilyl)anisole undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones.
Reduction Reactions: The compound can be reduced to form 2-chloro-5-(trimethylsilyl)phenol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and various amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted anisoles depending on the nucleophile used.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include phenolic compounds and other reduced derivatives.
Scientific Research Applications
2-Chloro-5-(trimethylsilyl)anisole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-Chloro-5-(trimethylsilyl)anisole involves its interaction with various molecular targets and pathways. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific enzymes or receptors. The chlorine atom can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloroanisole: Lacks the trimethylsilyl group, making it less lipophilic and less reactive in certain chemical reactions.
5-(Trimethylsilyl)anisole: Lacks the chlorine atom, resulting in different reactivity and applications.
2,4-Dichloroanisole: Contains an additional chlorine atom, leading to different chemical properties and uses.
Uniqueness
2-Chloro-5-(trimethylsilyl)anisole is unique due to the presence of both the chlorine atom and the trimethylsilyl group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in organic synthesis and scientific research .
Properties
Molecular Formula |
C10H15ClOSi |
|---|---|
Molecular Weight |
214.76 g/mol |
IUPAC Name |
(4-chloro-3-methoxyphenyl)-trimethylsilane |
InChI |
InChI=1S/C10H15ClOSi/c1-12-10-7-8(13(2,3)4)5-6-9(10)11/h5-7H,1-4H3 |
InChI Key |
LBGYDDCMAAANGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[Si](C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Nitrospiro[2,3-dihydroisoquinoline-4,1'-cyclopropane]-1-one](/img/structure/B13703099.png)
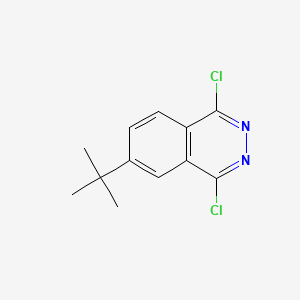
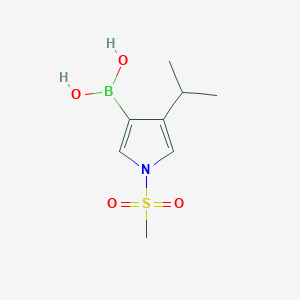
![[Cyclohexane-1,1-diylbis(4,1-phenylene)]diboronic Acid Bis(pinacol) Ester](/img/structure/B13703117.png)
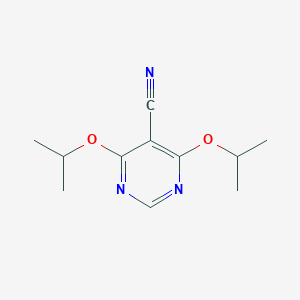
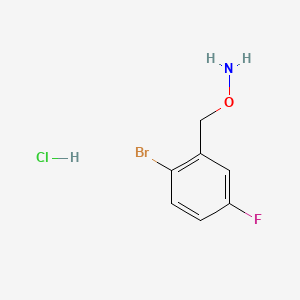
![3-Ethyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13703142.png)
